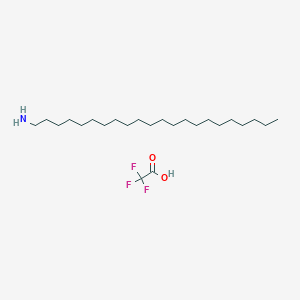
Docosan-1-amine;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Docosan-1-amine;2,2,2-trifluoroacetic acid is a compound that combines docosan-1-amine, a long-chain aliphatic amine, with 2,2,2-trifluoroacetic acid, a strong organic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Docosan-1-amine can be synthesized through the reduction of docosan-1-nitrile using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions to ensure high yield and purity .
2,2,2-Trifluoroacetic acid is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride .
Industrial Production Methods
The industrial production of docosan-1-amine involves the hydrogenation of docosan-1-nitrile, while 2,2,2-trifluoroacetic acid is produced through electrofluorination processes. These methods are scalable and efficient, making them suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Docosan-1-amine;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form primary amines.
Substitution: The trifluoroacetic acid moiety can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the trifluoroacetic acid moiety under mild conditions.
Major Products Formed
The major products formed from these reactions include primary amines, oxides, and substituted trifluoroacetates .
Applications De Recherche Scientifique
Docosan-1-amine;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a component in the synthesis of biologically active compounds.
Medicine: Explored for its antiviral properties and potential use in drug development.
Mécanisme D'action
The mechanism of action of docosan-1-amine;2,2,2-trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetic acid moiety can enhance the compound’s acidity, facilitating its interaction with biological molecules. The amine group can form hydrogen bonds and ionic interactions, contributing to the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Docosanol: A saturated 22-carbon aliphatic alcohol with antiviral properties.
Behenic acid: A long-chain fatty acid used in cosmetics and pharmaceuticals.
Trifluoroacetic acid: A strong organic acid used in various chemical reactions.
Uniqueness
Docosan-1-amine;2,2,2-trifluoroacetic acid is unique due to the combination of a long-chain amine with a trifluoroacetic acid moiety. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
93685-02-0 |
|---|---|
Formule moléculaire |
C24H48F3NO2 |
Poids moléculaire |
439.6 g/mol |
Nom IUPAC |
docosan-1-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C22H47N.C2HF3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23;3-2(4,5)1(6)7/h2-23H2,1H3;(H,6,7) |
Clé InChI |
YZUHYSKMPGXTHE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCN.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


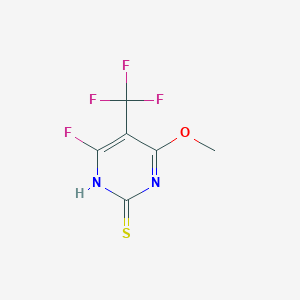
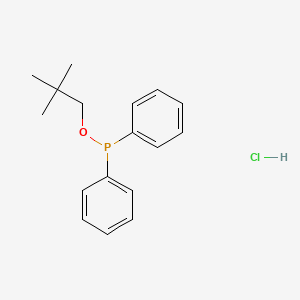
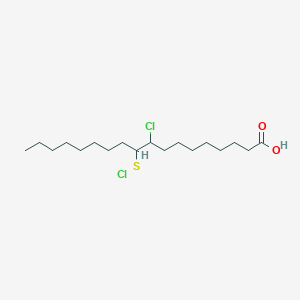


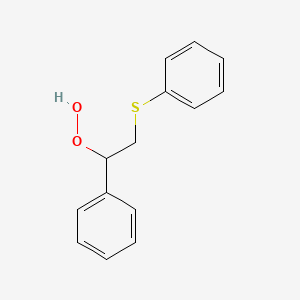
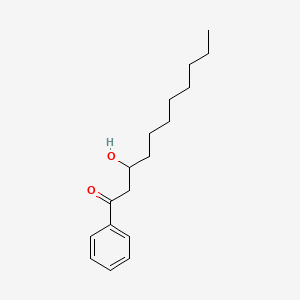
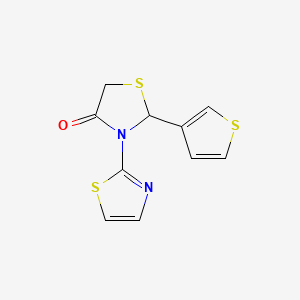
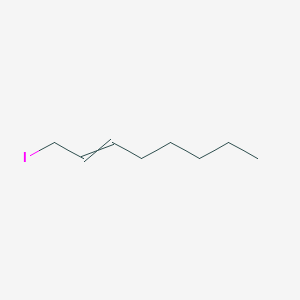
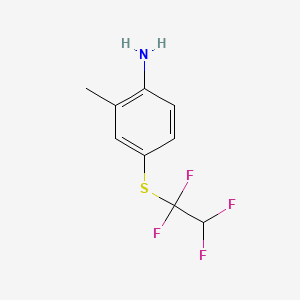
![Benzamide, N-[(methylamino)thioxomethyl]-4-nitro-](/img/structure/B14345165.png)

![(8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetaldehyde](/img/structure/B14345186.png)
![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2,3-diphenylprop-2-enoate;chloride](/img/structure/B14345194.png)
